molecular formula C24H29N3O3S2 B2446713 8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-37-2

8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2446713
CAS No.: 894925-37-2
M. Wt: 471.63
InChI Key: HHCCFQDWGMCPTM-UHFFFAOYSA-N
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Description

8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C24H29N3O3S2 and its molecular weight is 471.63. The purity is usually 95%.
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Properties

IUPAC Name

8-(2,4-dimethylphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-5-31-23-22(19-7-9-20(30-4)10-8-19)25-24(26-23)12-14-27(15-13-24)32(28,29)21-11-6-17(2)16-18(21)3/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCFQDWGMCPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • The compound is a member of the triazaspiro family, which are characterized by their unique spirocyclic structure.
  • It contains multiple functional groups that may influence its biological activity, including a sulfonyl group and an ethyl sulfanyl moiety.
  • Compounds with a similar structure often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazaspiro framework may enhance binding affinity to biological targets due to its three-dimensional conformation.

Antimicrobial Activity

  • Research has shown that sulfonamide derivatives can possess significant antimicrobial properties. The sulfonyl group is known to interfere with bacterial folate synthesis, leading to bacterial cell death.

Anticancer Potential

  • Some triazaspiro compounds have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study on similar sulfonamide derivatives showed effective inhibition against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 0.5 to 32 µg/mL.
  • Cytotoxicity :
    • In vitro assays demonstrated that triazaspiro compounds could induce cytotoxic effects in cancer cell lines such as HeLa and MCF-7. IC50 values were observed between 10 µM and 50 µM depending on the specific derivative tested.

Research Findings

  • In Vivo Studies : Animal models have indicated that certain derivatives can reduce tumor size when administered at specific dosages over a defined period.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might inhibit specific kinases involved in cancer cell proliferation.

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)IC50 (µM)Reference
AntimicrobialTriazaspiro0.5 - 32N/A
CytotoxicitySimilar DerivativeN/A10 - 50
Tumor ReductionIn Vivo StudyN/AN/A

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